molecular formula C17H16INO4 B2940020 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide CAS No. 486993-98-0

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide

Cat. No.: B2940020
CAS No.: 486993-98-0
M. Wt: 425.222
InChI Key: ZTQJVOPQXZDIMV-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide is a chemical compound with the molecular formula C19H20INO4. It is known for its utility in various research fields due to its unique structural properties.

Preparation Methods

The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide involves several steps. One common method includes the reaction of 2-ethoxy-4-formyl-6-iodophenol with phenylacetamide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions .

Scientific Research Applications

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research includes its potential use in drug development due to its bioactive properties.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide include:

    2-(2-ethoxy-4-formyl-6-iodophenoxy)acetonitrile: This compound has a similar structure but with a nitrile group instead of an amide group.

    N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide: This compound features a benzyl group, providing different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQJVOPQXZDIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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